molecular formula C21H17ClN2O3S B4659038 2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide

2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide

Cat. No. B4659038
M. Wt: 412.9 g/mol
InChI Key: SXAOANNHLVXIKR-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-nitrophenyl)thio]-N-(3,4-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a benzamide derivative and is commonly referred to as CNB-001 or 2-CN-BBN.

Mechanism of Action

The mechanism of action of CNB-001 is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. CNB-001 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, leading to the reduction of oxidative stress. CNB-001 has also been shown to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, CNB-001 has been shown to modulate the expression of Bcl-2 family proteins, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects. In animal models, CNB-001 has been shown to reduce oxidative stress, inflammation, and apoptosis, leading to the protection of neurons and improvement of cognitive function. CNB-001 has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. Additionally, CNB-001 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of CNB-001 is its high yield and purity obtained through the synthesis method. Additionally, CNB-001 has been shown to have a low toxicity profile in animal models, making it a safe compound to use in lab experiments. However, one limitation of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of CNB-001. One direction is the further investigation of its potential application in neuroprotection, cancer treatment, and inflammation. Additionally, the mechanism of action of CNB-001 needs to be further elucidated to fully understand its effects on various signaling pathways. Furthermore, the development of more soluble forms of CNB-001 can increase its potential for use in lab experiments and clinical trials. Finally, the investigation of the pharmacokinetics of CNB-001 can provide insight into its absorption, distribution, metabolism, and excretion, leading to the development of more effective dosing regimens.

Scientific Research Applications

CNB-001 has been studied extensively for its potential application in various fields, including neuroprotection, cancer treatment, and inflammation. In neuroprotection, CNB-001 has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, CNB-001 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for chemotherapy. In inflammation, CNB-001 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, making it a potential candidate for the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

2-(2-chloro-6-nitrophenyl)sulfanyl-N-(3,4-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-13-10-11-15(12-14(13)2)23-21(25)16-6-3-4-9-19(16)28-20-17(22)7-5-8-18(20)24(26)27/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAOANNHLVXIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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